1,2-Bis(2-aminoethylthio)ethane
Overview
Description
1,2-Bis(2-aminoethylthio)ethane, also known as this compound, is a useful research compound. Its molecular formula is C6H16N2S2 and its molecular weight is 180.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structure and Molecular Interactions : The structure of compounds related to 1,2-Bis(2-aminoethylthio)ethane has been extensively studied. For instance, Bandoli et al. (1993) analyzed the structure of a similar compound, trans-bis(ethane-1,2- dithiolato[2−]-S,S′)bis(3-aminopyrazole)tin(IV), which forms discrete, monomeric, trans-octahedral units. Such structural insights are crucial in understanding the chemical and physical properties of these compounds (Bandoli, Dolmella, Peruzzo, & Plazzogna, 1993).
Polyaddition Behavior : The polyaddition behavior of bis(five- and six-membered cyclic carbonate)s with diamines, including derivatives of this compound, was studied by Tomita et al. (2001). They found differences in reactivity and molecular weight of the resulting polymers based on the structure of the starting materials. This research has implications for the development of new polymers with specific properties (Tomita, Sanda, & Endo, 2001).
Crystal Structure Analysis : The crystal structure of derivatives of this compound, like 1,2-bis(2-aminophenoxy)ethane, has been examined, revealing intermolecular interactions and hydrogen-bonding patterns. These studies provide insight into the potential applications of these compounds in crystal engineering and materials science (Rademeyer, Barkhuizen, Kruger, & Maguire, 2005).
Catalytic Applications : In 2014, Prakash et al. explored half-sandwich complexes of Rh(III) and Ir(III) with bis(chalcogenoethers), including derivatives of this compound. These complexes showed potential in catalytic Oppenauer-Type Oxidation and Transfer Hydrogenation, indicating their utility in organic synthesis and catalysis (Prakash, Sharma, Joshi, Gupta, & Singh, 2014).
Electrochemical Properties and Applications : The electrochemical characterization of metal complexes with derivatives of this compound has been a subject of research, providing insights into their potential applications in electrochemistry and materials science. For instance, the study by Temel et al. (2012) on thio Schiff base ligand and its metal complexes opened avenues in the fabrication of organic–inorganic hybrid devices (Temel, Paşa, Ocak, Yilmaz, Demir, & Özdemir, 2012).
Synthesis and Chemical Reactions : Research into the synthesis and chemical reactions of compounds related to this compound provides valuable knowledge for chemical synthesis. For example, the work by Andrianov et al. (1973) on the reaction of 1,2-bis(methyldichlorosilyl)ethane with ammonia and amines contributes to our understanding of organosilicon chemistry (Andrianov, Kotrelev, Prudnik, & Lukovnikov, 1973).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFODQDKKGQHJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175282 | |
Record name | 1,8-Diamine-3,6-dithiaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21057-05-6 | |
Record name | 1,8-Diamine-3,6-dithiaoctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021057056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Diamine-3,6-dithiaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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